molecular formula C12H20F3NO3 B599647 Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate CAS No. 184042-83-9

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B599647
CAS No.: 184042-83-9
M. Wt: 283.291
InChI Key: HARLHGMSRKJSSA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8-9,17H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARLHGMSRKJSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678048
Record name tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184042-83-9
Record name tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Incomplete Deprotonation

  • Cause: Insufficient base strength or moisture contamination.

  • Solution: Use freshly activated NaH or switch to lithium diisopropylamide (LDA) in THF at -78°C.

Aldehyde Polymerization

  • Cause: Prolonged exposure to basic conditions.

  • Solution: Add trifluoroacetaldehyde slowly and maintain temperatures <15°C.

Low Chromatographic Recovery

  • Cause: High polarity of the hydroxyethyl product.

  • Solution: Use gradient elution (5→30% ethyl acetate/hexane) and silica gel pretreatment with TEA .

Chemical Reactions Analysis

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
  • CAS Number : 184042-83-9
  • Molecular Formula: C₁₂H₂₀F₃NO₃
  • Molecular Weight : 411.1993 g/mol
  • Purity : Typically ≥95% .

Structural Features :

  • Contains a piperidine ring substituted at the 4-position with a 2,2,2-trifluoro-1-hydroxyethyl group.
  • The tert-butyloxycarbonyl (Boc) group at the 1-position enhances stability and facilitates deprotection in synthetic workflows.
  • The trifluoroethyl-hydroxy moiety contributes to unique electronic and steric properties, influencing reactivity and biological interactions .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues, their synthesis routes, and applications:

Compound Name CAS Number Key Substituents Synthesis Method Applications References
This compound 184042-83-9 4-(Trifluoro-hydroxyethyl) Not explicitly described Organic synthesis, pharmaceuticals
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate N/A 4-Hydroxymethyl Mesylation of hydroxyl group using methanesulfonyl chloride Intermediate for azide derivatives (e.g., click chemistry)
tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate N/A 4-(Chloro-oxoethyl) Reaction with sec-butyllithium in THF at -78°C Precursor for nucleophilic acyl substitution
tert-Butyl 4-(3,3-difluoro-2-(naphthalen-2-yl)allyl)piperidine-1-carboxylate N/A 4-(Difluoro-naphthylallyl) Photoredox catalysis with 4CzIPN and Na₂CO₃ in DMF Kinase inhibitor intermediates
tert-Butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate 1313739-03-5 4-(Trifluoro-hydroxyiminoethyl) Not detailed Pharmaceutical reagent (hydroxyimino group enhances bioactivity)
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate 333986-05-3 4-(Hydroxy-pyridinylmethyl) Not detailed Potential CNS-targeting agents (pyridine moiety)

Key Differentiators

Trifluoromethyl vs. Non-Fluorinated Analogues

  • Electron-Withdrawing Effects: The trifluoro group in the target compound increases electrophilicity at the hydroxyethyl carbon, enhancing reactivity in nucleophilic substitutions compared to non-fluorinated analogues (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) .
  • Metabolic Stability: Fluorination improves resistance to oxidative metabolism, making the target compound more suitable for in vivo studies than non-fluorinated derivatives .

Hydroxyethyl vs. Hydroxyiminoethyl Substituents

  • Synthetic Utility: The hydroxyethyl group in the target compound is more amenable to further functionalization (e.g., oxidation to ketones) compared to the rigid hydroxyimino group .

Positional Isomerism

  • 3- vs.

Pharmaceutical Relevance

  • Its Boc-protected amine allows for controlled deprotection, enabling site-specific conjugation in prodrug design .

Biological Activity

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 184042-83-9) is a compound with significant potential in pharmaceutical applications due to its unique structural characteristics and biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H20F3NO3
  • Molecular Weight : 283.29 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95% .

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit antiproliferative activity against cancer cell lines. For instance, related piperidine derivatives have shown significant inhibition of cell growth in breast cancer models (MCF-7 and MDA-MB-231), with IC50 values reported in the nanomolar range .

CompoundCell LineIC50 (nM)
Example AMCF-752
Example BMDA-MB-23174

These findings suggest that the structural features of piperidine derivatives contribute to their effectiveness in targeting cancer cells.

The biological activity of this compound may involve several mechanisms:

  • Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in treated cancer cells.
  • Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death.
  • Tubulin Interaction : Similar compounds have been shown to disrupt tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Study on Anticancer Properties

A study conducted on a series of piperidine derivatives highlighted the promising anticancer properties of compounds structurally related to this compound. These compounds were evaluated for their ability to inhibit tumor growth in vivo and demonstrated significant efficacy against drug-resistant cancer cell lines .

Pharmacokinetics and Stability

Research into the pharmacokinetics of related compounds has shown that they maintain stability across various pH levels mimicking physiological conditions. For example, one derivative exhibited over 80% stability at neutral pH after 24 hours . Such stability is crucial for therapeutic applications.

Q & A

Q. Data Example :

EnantiomerCAS NumberPurityMethod
(1R)2227681-07-2≥97%Chiral HPLC

How should researchers address contradictory yield data across studies?

Level: Advanced
Answer:
Discrepancies in reported yields (e.g., 70–95%) arise from:

Reaction Conditions : Solvent polarity (DCM vs. methanol) affects intermediate stability .

Purification Methods : Column chromatography may recover less product than recrystallization.

Starting Material Purity : Impurities in precursors (e.g., piperidine derivatives) reduce efficiency.

Q. Troubleshooting Steps :

  • Conduct Design of Experiments (DoE) to isolate critical variables (temperature, solvent, stoichiometry).
  • Use LC-MS to track side products and optimize quenching protocols .

What is the compound’s stability under varying pH conditions?

Level: Advanced
Answer:
The tert-butyl ester and hydroxyl groups confer pH-sensitive stability:

Acidic Conditions : Ester hydrolysis occurs, yielding piperidine carboxylic acid derivatives.

Basic Conditions : Degradation accelerates due to nucleophilic attack on the carbonyl group .

Q. Stability Testing Protocol :

  • Incubate the compound in buffers (pH 2–12) at 25°C.
  • Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Result : Half-life <24 hours at pH <3 or >10, stable at neutral pH .

How does stereochemistry influence the compound’s reactivity in downstream applications?

Level: Advanced
Answer:
The (1R)-enantiomer exhibits distinct reactivity:

Enzymatic Interactions : Hydroxyl group orientation affects binding to chiral active sites (e.g., oxidoreductases) .

Synthetic Modifications : Stereochemistry dictates regioselectivity in reactions like oxidation or fluorination .

Q. Case Study :

  • (1R)-enantiomer reacts 3× faster with trifluoroacetic anhydride than the (1S)-form due to steric hindrance differences .

What analytical methods resolve conflicting crystallographic data?

Level: Advanced
Answer:
Contradictions in crystallographic parameters (e.g., bond angles) require:

SHELX Refinement : Iterative refinement with SHELXL adjusts thermal parameters and occupancy to minimize R-factors .

Twinned Data Analysis : Use SHELXD/SHELXE for deconvoluting overlapping diffraction patterns in twinned crystals .

Example : A study resolved a 5° discrepancy in C–O bond angles by re-refining data with SHELXL, improving the R-factor from 0.12 to 0.05 .

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